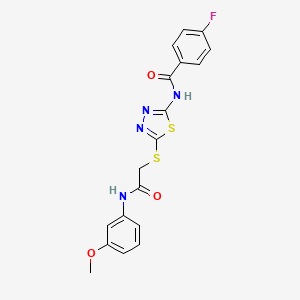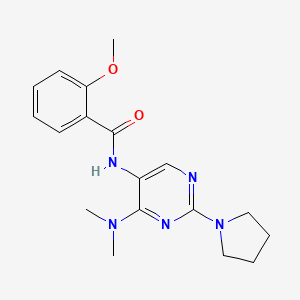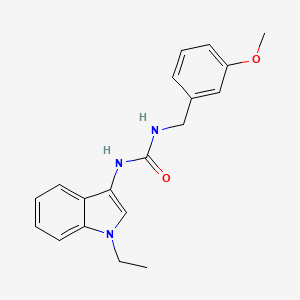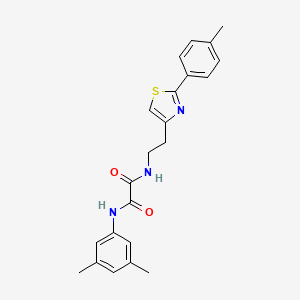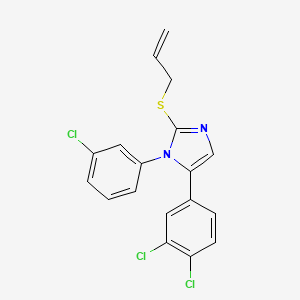![molecular formula C25H24N2O4S B2518336 1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide CAS No. 1251618-36-6](/img/structure/B2518336.png)
1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide is a synthetic molecule that appears to be designed for pharmacological activity, given its structural complexity and the presence of multiple functional groups that are often associated with drug-like molecules. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be extrapolated to hypothesize about the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related piperidine derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of various 4-arylamino-4-piperidinecarboxylic acids, which are used as starting materials for the preparation of alpha-amino esters, ethers, and ketones. This suggests that a similar approach could be used for the synthesis of 1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide, starting with the appropriate piperidinecarboxylic acid and introducing the indolyl and phenylethyl groups through subsequent synthetic steps.
Molecular Structure Analysis
The molecular structure of the compound likely features a piperidine ring, which is a common scaffold in medicinal chemistry due to its prevalence in biologically active compounds. The indolyl moiety, as seen in the name, suggests the presence of an indole ring, which is known for its role in serotonin and tryptamine derivatives, potentially contributing to the compound's pharmacological profile. The methoxy and methyl groups indicate the presence of alkyl and alkoxy substituents, which could affect the molecule's lipophilicity and ability to interact with biological targets.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The carboxamide group is typically stable under physiological conditions but could be involved in hydrogen bonding with biological targets. The indolyl group could potentially undergo electrophilic substitution reactions, although the presence of the methoxy and methyl groups could either activate or deactivate the ring towards such reactions, depending on their positions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the piperidine ring and the carboxamide group suggests that the compound could exist as a solid at room temperature, with moderate solubility in organic solvents and possibly in water, depending on the degree of substitution and the presence of polar functional groups. The lipophilicity of the compound would be an important factor in its absorption and distribution in biological systems, with the phenylethyl and methoxy groups contributing to this characteristic.
Aplicaciones Científicas De Investigación
Radioligand Development and PET Imaging
One of the significant applications involves the development of radioligands for PET imaging to study 5-HT1A receptors in the human brain. For example, compounds like WAY-100635 have been labeled with carbon-11 to investigate serotonin receptors. These studies have been crucial for understanding the distribution of 5-HT1A receptors and their involvement in psychiatric and neurodegenerative disorders (Osman et al., 1996), (Pike et al., 1996).
Drug Metabolism and Pharmacokinetics
Research on the metabolism and pharmacokinetics of these compounds provides insights into how they are processed in the body, which is essential for drug development. Studies have explored the disposition and metabolism of compounds in humans to understand their elimination, metabolic pathways, and potential interactions with other substances (Renzulli et al., 2011).
Investigating Receptor Binding and Function
Compounds like "1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide" are used to delineate receptors in the brain, such as the 5-HT1A receptor, which plays a role in mood regulation, anxiety, and other functions. By using PET imaging with these radioligands, researchers can quantify receptor availability and understand the effects of various psychiatric drugs on these receptors, aiding in the development of treatments for disorders like depression and anxiety (Passchier et al., 2000).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-N-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-18-13-15-20(16-14-18)25-26-22(19(2)31-25)17-27(23-11-7-8-12-24(23)30-3)32(28,29)21-9-5-4-6-10-21/h4-16H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVODHVQHDJZQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2518254.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)
![2-(allylamino)-3-[(E)-(allylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2518258.png)
![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2518260.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518261.png)
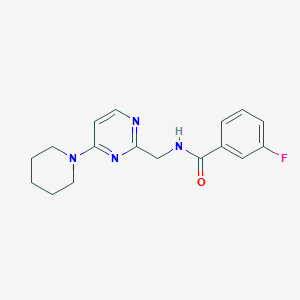
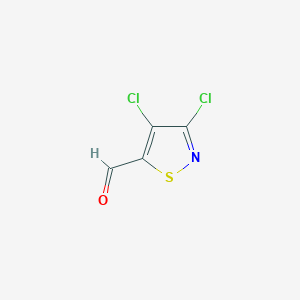
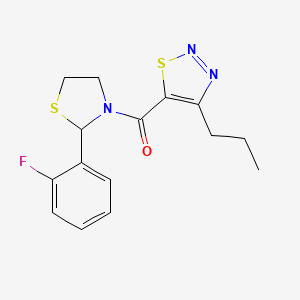
![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)
